N-Fmoc-5-aminolevulinic acid

Description

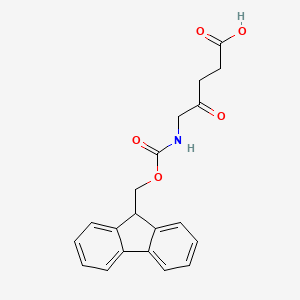

N-Fmoc-5-aminolevulinic acid (CAS: 160111-41-1) is a chemically modified derivative of 5-aminolevulinic acid (5-ALA), a naturally occurring precursor in the heme biosynthesis pathway. The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protective moiety for the amino group, enhancing stability during solid-phase peptide synthesis (SPPS) . This compound has the molecular formula C₂₀H₁₉NO₅ and a molecular weight of 357.37 g/mol . It is primarily utilized in biochemical research as a building block for synthesizing peptide conjugates or prodrugs, enabling controlled release of 5-ALA in targeted applications .

Properties

IUPAC Name |

5-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19NO5/c22-13(9-10-19(23)24)11-21-20(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-12H2,(H,21,25)(H,23,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLPYMFLIIGLEOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624860 | |

| Record name | 5-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

353.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

160111-41-1 | |

| Record name | 5-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-4-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Fmoc-5-aminolevulinic acid typically involves the protection of the amino group of an amino acid with the Fmoc group. This can be achieved through the reaction of the amino acid with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane or dimethylformamide .

Industrial Production Methods

Industrial production of Fmoc-protected amino acids, including this compound, follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .

Chemical Reactions Analysis

Acid Chloride Formation

Fmoc-ALA undergoes conversion to its acid chloride derivative, a critical intermediate for peptide coupling. This reaction typically employs thionyl chloride (SOCl₂) in dichloromethane (CH₂Cl₂) under ultrasonication for 30 minutes . The resulting acid chloride is highly reactive, facilitating subsequent amide bond formation.

Reaction Scheme :

Amide Bond Formation

Fmoc-ALA’s acid chloride reacts with amines (e.g., N,O-dimethylhydroxylamine) to form Weinreb amides, enabling controlled peptide elongation. The reaction occurs in tetrahydrofuran (THF) with N-methylmorpholine (NMM) to neutralize HCl .

Example Reaction :

Bioconjugation Strategies

Fmoc-ALA enables biomolecule attachment to surfaces or delivery systems. For example, its acid chloride form reacts with hydroxyl or amine groups on polymers, enhancing biosensor functionality .

Stability Considerations

- Fmoc Group Sensitivity : Base-labile; requires careful handling during deprotection .

- Storage : Stable at room temperature but degrades under prolonged exposure to light or moisture .

Common Side Reactions

- Racemization : Risk during coupling at elevated temperatures or prolonged reaction times .

- Incomplete Deprotection : Residual Fmoc groups can hinder subsequent coupling steps .

Key Research Findings

Industrial and Therapeutic Relevance

Scientific Research Applications

N-Fmoc-5-aminolevulinic acid is extensively used in scientific research, particularly in the fields of:

Mechanism of Action

The mechanism of action of N-Fmoc-5-aminolevulinic acid involves the protection of the amino group during peptide synthesis. The Fmoc group prevents unwanted side reactions, ensuring the correct sequence of amino acids in the peptide chain. The removal of the Fmoc group by piperidine reveals the free amino group, allowing it to participate in peptide bond formation .

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares N-Fmoc-5-aminolevulinic acid with 5-ALA and its ester derivatives:

Research Findings

This compound

- Synthesis: Synthesized via Fmoc-protected amino acid coupling to resin-bound peptides using PyBOP/HOBt, followed by deprotection .

- Stability : The Fmoc group prevents premature degradation, making it suitable for stepwise peptide assembly .

- Applications: Limited direct use in PDT but critical for developing peptide-based prodrugs or targeted delivery systems .

5-ALA and Esters

- PDT Efficacy : Systemic 5-ALA administration followed by light fractionation (e.g., dual illumination at 1 h and 2.5 h) improves tumor response by 3-fold compared to single-dose protocols .

- Ester Advantages : Long-chain esters (C6–C8) reduce required ALA concentrations by 30–150-fold in human cells, enhancing PpIX accumulation .

- Limitations : Short-chain esters (C1–C3) underperform due to reduced lipophilicity .

Mechanistic Insights

- In contrast, ALA esters improve cellular uptake and PpIX generation via lipophilicity .

Biological Activity

N-Fmoc-5-aminolevulinic acid (N-Fmoc-5-ALA) is a derivative of 5-aminolevulinic acid (5-ALA), a non-proteinogenic amino acid that plays a crucial role in the biosynthesis of tetrapyrroles, including heme, chlorophyll, and vitamin B12. This article explores the biological activity of N-Fmoc-5-ALA, focusing on its mechanisms of action, therapeutic applications, and research findings.

N-Fmoc-5-ALA is primarily recognized for its role in photodynamic therapy (PDT). Upon administration, it is metabolized to protoporphyrin IX (PpIX), which accumulates in tumor cells. When exposed to specific wavelengths of light, PpIX generates reactive oxygen species (ROS) that induce cytotoxic effects in cancer cells. The mechanism can be summarized as follows:

- Administration : N-Fmoc-5-ALA is administered to patients or in experimental settings.

- Metabolism : It is converted to PpIX within cells.

- Activation : PpIX is activated by light exposure, producing ROS.

- Cellular Damage : ROS lead to apoptosis or necrosis in targeted cells.

2. Therapeutic Applications

N-Fmoc-5-ALA has been investigated for various therapeutic applications, particularly in oncology and dermatology:

2.1 Photodynamic Therapy (PDT)

PDT utilizing N-Fmoc-5-ALA has shown promise in treating various cancers, including glioblastoma and skin malignancies. Studies indicate that N-Fmoc-5-ALA enhances the accumulation of PpIX compared to standard 5-ALA formulations, potentially improving therapeutic outcomes.

2.2 Hair Loss Treatment

Recent clinical studies have explored the efficacy of N-Fmoc-5-ALA in treating pattern hair loss. Preliminary results suggest that it may enhance hair regrowth by promoting cellular proliferation and metabolism in hair follicles.

3.1 Case Studies and Clinical Trials

Several studies have documented the efficacy of N-Fmoc-5-ALA in clinical settings:

3.2 Mechanistic Studies

Research has also focused on the underlying mechanisms by which N-Fmoc-5-ALA exerts its effects:

- Enhanced PpIX Production : Studies indicate that structural modifications in N-Fmoc derivatives lead to increased PpIX synthesis compared to unmodified 5-ALA .

- Immune Modulation : Recent findings suggest that N-Fmoc-5-ALA may enhance T cell activity within tumors, improving the efficacy of immunotherapies when combined with agents like anti-PD-L1 .

4. Conclusion

N-Fmoc-5-amino levulinic acid represents a significant advancement in the utilization of 5-ALA derivatives for therapeutic applications, particularly in photodynamic therapy and hair loss treatments. Its ability to enhance PpIX production and modulate immune responses positions it as a valuable compound in both cancer therapy and dermatological applications.

Future research should focus on optimizing formulations, understanding long-term effects, and exploring additional therapeutic indications for N-Fmoc-5-ALA.

Q & A

Q. What are the optimal synthetic routes for N-Fmoc-5-aminolevulinic acid in solid-phase peptide synthesis?

this compound is synthesized via Fmoc-protection of 5-aminolevulinic acid using 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in aqueous or organic media. A recommended protocol involves:

- Activation : Use HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and DIPEA (N,N-diisopropylethylamine) in DMF for efficient coupling .

- Coupling Conditions : 2–4 equivalents of Fmoc-Cl, 0°C to room temperature, 2–4 hours reaction time.

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or preparative HPLC to isolate the product .

Q. How should researchers characterize the purity of this compound?

Key analytical methods include:

- HPLC : Reverse-phase C18 column, acetonitrile/water (0.1% TFA) gradient, UV detection at 265 nm (Fmoc chromophore) .

- NMR : Confirm Fmoc group integrity (δ 7.3–7.8 ppm aromatic protons) and backbone structure (δ 1.5–4.0 ppm aliphatic protons) .

- Mass Spectrometry : ESI-MS to verify molecular weight (expected [M+H]⁺: 339.39 for C₂₀H₂₁NO₄) .

Advanced Research Questions

Q. How can β-elimination side reactions during Fmoc deprotection be minimized?

β-Elimination occurs under basic conditions (e.g., piperidine in DMF) and is exacerbated by prolonged deprotection times. Mitigation strategies:

- Deprotection Protocol : 20% piperidine in DMF, 2 × 5-minute treatments instead of single prolonged exposure .

- Temperature Control : Perform reactions at 0–4°C to slow down elimination kinetics .

- Alternative Bases : Use 1,8-diazabicycloundec-7-ene (DBU) in combination with piperidine for milder conditions .

Q. What methods improve coupling efficiency with sterically hindered residues in peptide synthesis?

Steric hindrance reduces coupling yields. Optimize using:

- Activating Agents : Replace HATU with COMU or OxymaPure for better solubility and reduced racemization .

- Microwave-Assisted Synthesis : Apply 30–50 W power at 50°C for 10 minutes to enhance reaction kinetics .

- Double Coupling : Repeat the coupling step with fresh reagents to ensure complete acylation .

Q. How can isomeric impurities (e.g., D/L isomers) be resolved in this compound?

Isomeric impurities arise during synthesis or storage. Detection and resolution methods:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.